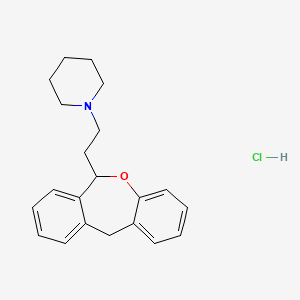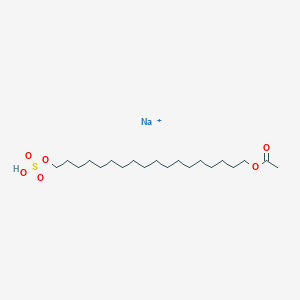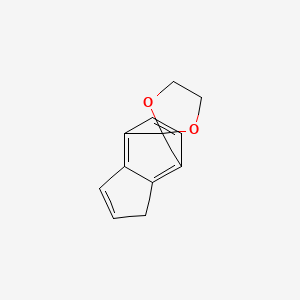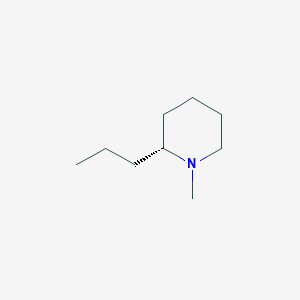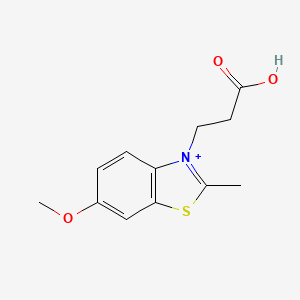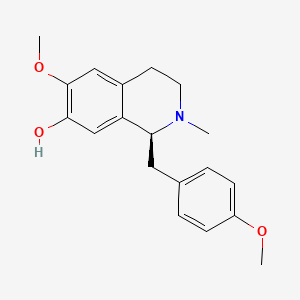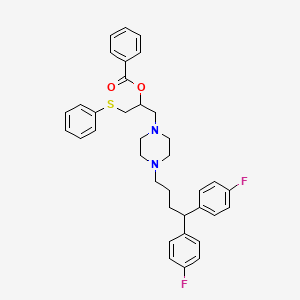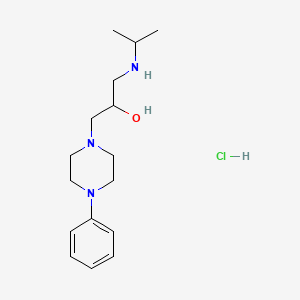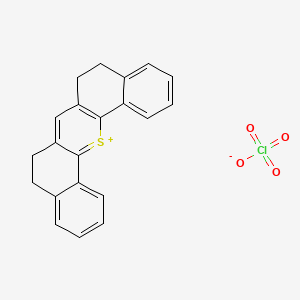
Dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate is a chemical compound with the molecular formula C21H17ClO4S It is known for its unique structure, which includes a thioxanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibenzo[c,h]thioxanthene with perchloric acid. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thioxanthene derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Substituted thioxanthylium compounds with various functional groups.
Aplicaciones Científicas De Investigación
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Phenyl-5,6,8,9-Tetrahydrodibenzo(c,h)xanthylium perchlorate
- Dibenzo[c,h]thioxanthene derivatives
Uniqueness
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate is unique due to its specific structural features and the presence of the thioxanthene core
Propiedades
Número CAS |
65193-70-6 |
|---|---|
Fórmula molecular |
C21H17ClO4S |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-thioniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate |
InChI |
InChI=1S/C21H17S.ClHO4/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18;2-1(3,4)5/h1-8,13H,9-12H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
IGZSGTYVDMCEOL-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=CC3=C(C4=CC=CC=C4CC3)[S+]=C2C5=CC=CC=C51.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




